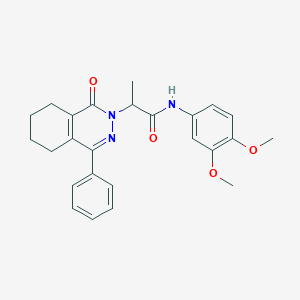
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as DPTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to inhibit the activity of a specific enzyme, called topoisomerase II, which is involved in DNA replication and cell division. This inhibition can lead to the death of cancer cells.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves its ability to inhibit the activity of topoisomerase II. This enzyme is essential for DNA replication and cell division, and its inhibition can lead to the death of cancer cells. N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells, N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its specificity for topoisomerase II. This enzyme is a common target for cancer drugs, and N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide's ability to inhibit its activity makes it a promising candidate for cancer treatment. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. One area of research could focus on improving its solubility in water, which would make it easier to administer in vivo. Another area of research could focus on identifying other targets for N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, which could expand its potential applications in medical research. Additionally, further studies could be conducted to investigate the potential anti-inflammatory and antioxidant effects of N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves a multi-step process that includes the condensation of 3,4-dimethoxybenzaldehyde with 2-amino-4-phenyl-5,6,7,8-tetrahydrophthalazin-1-one, followed by the reduction of the resulting Schiff base with NaBH4. The final step involves the acylation of the amine group with propanoyl chloride to form N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide.
Eigenschaften
Produktname |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide |
|---|---|
Molekularformel |
C25H27N3O4 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(24(29)26-18-13-14-21(31-2)22(15-18)32-3)28-25(30)20-12-8-7-11-19(20)23(27-28)17-9-5-4-6-10-17/h4-6,9-10,13-16H,7-8,11-12H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
PDZKMMXJXZINGJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
![2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270959.png)
![2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270962.png)
![N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)
![N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270964.png)
![N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270965.png)